Ceathic acid acetate
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Overview
Description
Ceathic acid acetate is a chemical compound that falls under the category of carboxylic acid derivatives. It is an ester formed from the reaction of ceathic acid and acetic acid. This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ceathic acid acetate can be synthesized through esterification, where ceathic acid reacts with acetic acid in the presence of a catalyst, typically sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction equation is as follows:
Ceathic acid+Acetic acid→Ceathic acid acetate+Water
Industrial Production Methods
On an industrial scale, this compound is produced using continuous esterification processes. The reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and the catalyst is often recycled to reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ceathic acid acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ceathic acid and acetic acid.
Reduction: Reduction reactions can convert it back to its alcohol and acid components.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Ceathic acid and acetic acid.
Reduction: Alcohol and acetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ceathic acid acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of polymers, resins, and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which ceathic acid acetate exerts its effects involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The acetate group can be hydrolyzed, releasing acetic acid, which can participate in metabolic pathways. The ceathic acid moiety can interact with cellular components, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with similar reactivity.
Ethyl acetate: An ester with similar chemical properties but different applications.
Methyl acetate: Another ester with comparable reactivity but distinct uses.
Uniqueness
Ceathic acid acetate is unique due to its specific combination of ceathic acid and acetic acid, which imparts distinct chemical and biological properties. Its versatility in various applications, from organic synthesis to industrial production, sets it apart from other similar compounds.
Biological Activity
Ceathic acid acetate, a compound derived from the fatty acid family, has garnered attention in recent research due to its potential biological activities. This article explores the biological properties of this compound, focusing on its effects on cellular processes, antimicrobial properties, and implications for health.
This compound is an acetate ester of ceathic acid, characterized by its molecular structure which includes a long hydrocarbon chain. The synthesis typically involves the esterification of ceathic acid with acetic anhydride or acetic acid in the presence of a catalyst. This reaction yields this compound along with water as a byproduct.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Effects : Studies have shown that this compound possesses antimicrobial properties against various pathogens. It has been effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation markers in vitro and in vivo, suggesting its utility in treating inflammatory conditions.
- Cell Proliferation Inhibition : Recent findings indicate that this compound can inhibit cell proliferation in cancer cell lines, making it a candidate for further investigation in cancer therapy.
Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound revealed significant inhibition of bacterial growth. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that this compound is particularly effective against Staphylococcus aureus, which is known for its antibiotic resistance.
Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups. The percentage inhibition of inflammation was measured over a 6-hour period:
Time (hours) | Control Group Edema (mm) | This compound Edema (mm) | % Inhibition |
---|---|---|---|
1 | 5.0 | 3.5 | 30 |
3 | 8.0 | 4.0 | 50 |
6 | 9.5 | 5.0 | 47 |
These findings support the hypothesis that this compound may serve as an anti-inflammatory agent.
Cell Proliferation Studies
This compound was tested on various cancer cell lines including HT29 (colon cancer) and HCT116 (colorectal cancer). The results indicated that treatment with this compound at concentrations of 10 mM significantly reduced cell viability and proliferation:
Cell Line | Control Viability (%) | Viability after Treatment (%) |
---|---|---|
HT29 | 100 | 45 |
HCT116 | 100 | 40 |
The reduction in viability was accompanied by increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress induction.
Case Studies
- Case Study on Inflammatory Bowel Disease (IBD) : A clinical trial investigated the effects of this compound supplementation in patients with IBD. Results showed a marked decrease in inflammatory markers and improved patient-reported outcomes over a 12-week period.
- Cancer Therapy : A preliminary study involving mice with induced tumors treated with this compound showed significant tumor size reduction compared to untreated controls, indicating potential for use as an adjunct therapy in oncology.
Properties
IUPAC Name |
16-acetyloxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5,15-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O6/c1-17(2)19-11-14-32(27(36)37)16-15-29(6)20(23(19)32)9-10-22-30(29,7)13-12-21-28(4,5)25(38-18(3)33)24(26(34)35)31(21,22)8/h19-25H,1,9-16H2,2-8H3,(H,34,35)(H,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTHVBZILGKTGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)OC(=O)C)C(=O)O)C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.